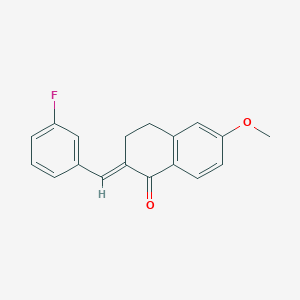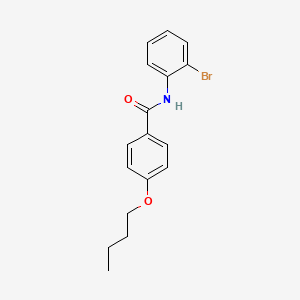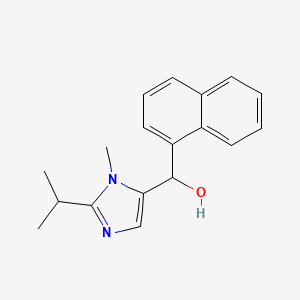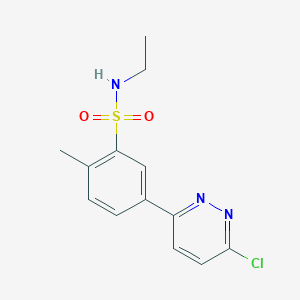
5-(6-chloro-3-pyridazinyl)-N-ethyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-chloro-3-pyridazinyl)-N-ethyl-2-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as CP-690,550 and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
CP-690,550 inhibits JAK enzymes by binding to their catalytic domains, thereby preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action makes CP-690,550 a promising candidate for the treatment of autoimmune diseases, as it can suppress the immune response without compromising the overall immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing the immune response in animal models of autoimmune diseases. It has also been found to have a favorable safety profile, with no significant adverse effects observed in clinical trials.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages as a research tool, including its high potency and selectivity for JAK enzymes, as well as its favorable safety profile. However, it also has some limitations, such as its limited solubility in water and its potential to interfere with other signaling pathways.
Future Directions
Future research on CP-690,550 could focus on its potential therapeutic applications in other autoimmune diseases, as well as its use in combination with other drugs to enhance its efficacy. Additionally, further studies could investigate the long-term safety and efficacy of CP-690,550 in humans, as well as its potential for use in personalized medicine approaches.
Synthesis Methods
CP-690,550 can be synthesized through a multistep process that involves the reaction of 6-chloro-3-pyridazinecarboxylic acid with ethylamine and 2-methylbenzenesulfonyl chloride. This process results in the formation of a white crystalline solid that is purified through recrystallization.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has been found to be a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways that lead to inflammation and immune response.
properties
IUPAC Name |
5-(6-chloropyridazin-3-yl)-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-3-15-20(18,19)12-8-10(5-4-9(12)2)11-6-7-13(14)17-16-11/h4-8,15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSXBPLOXAJBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-piperidinamine](/img/structure/B4941215.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B4941217.png)
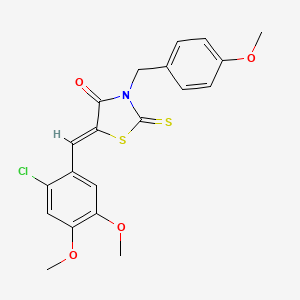
![5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4941248.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
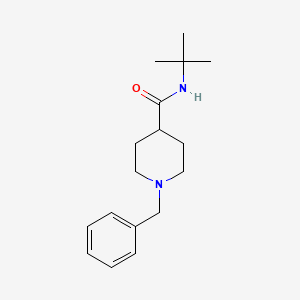
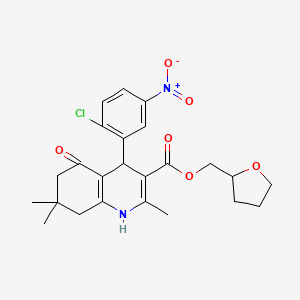
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
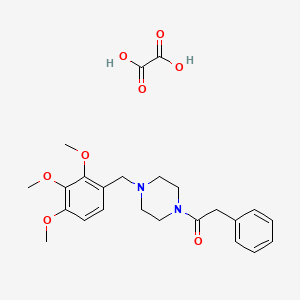
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)

